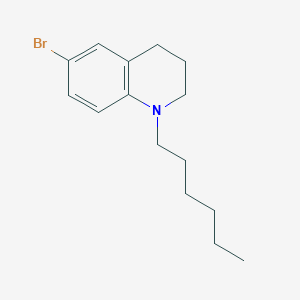
6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromine atom at the 6th position and a hexyl group at the 1st position of the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-hexyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted tetrahydroquinolines.
Oxidation Reactions: Products include quinoline derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the hexyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its analogs. The hexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
922528-34-5 |
|---|---|
Molekularformel |
C15H22BrN |
Molekulargewicht |
296.25 g/mol |
IUPAC-Name |
6-bromo-1-hexyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H22BrN/c1-2-3-4-5-10-17-11-6-7-13-12-14(16)8-9-15(13)17/h8-9,12H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
RRHQXXDDXLTSHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCCC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


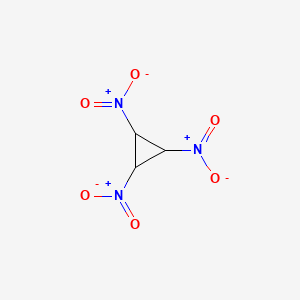

![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)

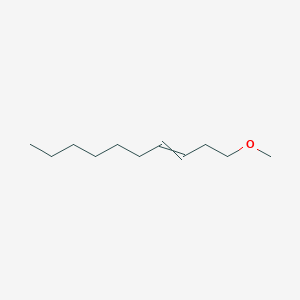
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
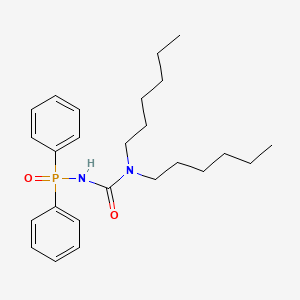
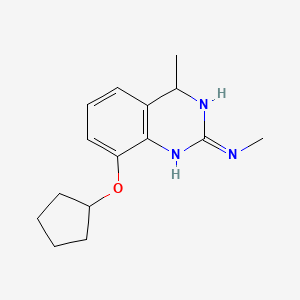
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
